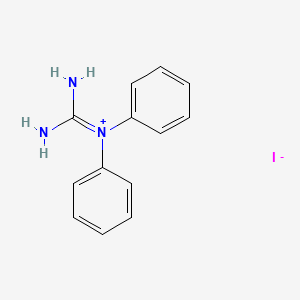

Diphenylguanidinium iodide

Overview

Description

Diphenylguanidine is a complexing agent used in the detection of metals and organic bases. It is also used as an accelerator in the vulcanization of rubber and is found in some rubber products . It is a dermatological sensitizer and allergen .

Synthesis Analysis

The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .Molecular Structure Analysis

The molecular structure of Diphenylguanidinium was optimized at the DFT/B3LYP level . The UV-vis spectral activity was computed from the optimized molecular structure to understand the electronic properties .Chemical Reactions Analysis

In the iodine clock reaction, iodide (I-) and persulfate ions (S2O8 2-) react to produce iodine (I2) and sulfate (SO4 2-) . This iodine is immediately consumed by the thiosulfate ions (S2O3 2-) in a pathway described by reaction .Physical And Chemical Properties Analysis

The physical properties of food materials have defined those properties that can only be measured by physical means rather than chemical means . Due to the uniqueness of these properties, they make the materials unique in nature .Scientific Research Applications

Conformational Properties and Water-Soluble Oligomers : N,N'-Diphenylguanidine and its derivatives have been investigated for their conformational properties. These compounds have been utilized to construct water-soluble oligomers with multilayered aromatic structures (Tanatani et al., 1998).

Catalytic Behavior in Organic Synthesis : Diphenylguanidinium iodide has been involved in the study of catalytic behaviors in organic synthesis processes. For instance, its interaction with phenylselenotrimethylsilane has been examined for potential applications in organic chemistry (Detty, 1980).

Applications in Solar Cells : Some derivatives of Diphenylguanidinium iodide have been synthesized and used in dye-sensitized solar cells. For example, N,N-diethyl-N',N'-dipropyl-N''-hexyl-N''-methylguanidinium iodide has been utilized as an iodide resource in nanocrystalline solar cells, achieving notable power conversion efficiency (Wang et al., 2004).

Enantioselective Catalysis : Research has shown that N,N'-Diphenylguanidinium ion can be an effective catalyst for the enantioselective Claisen rearrangement of ester-substituted allyl vinyl ethers (Uyeda & Jacobsen, 2008).

Medical Applications in Lung Edema : Diphenylguanidinium iodide salts, such as chloride, sulfate, acetate, and iodide, have been studied as potential therapeutic agents in models of toxic lung edema in rats, exhibiting significant antiedematous activity (Torkunov et al., 2007).

Radiotherapy Applications : Studies have also explored the use of diphenylguanidinium iodide derivatives in the iodination of monoclonal antibodies for diagnostic and therapeutic purposes in nuclear medicine (Haisma et al., 1986).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

diaminomethylidene(diphenyl)azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUJHFUZXBVZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=C(N)N)C2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylguanidinium iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

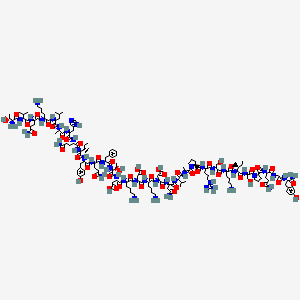

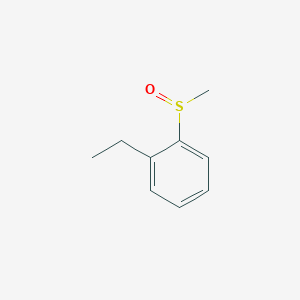

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8083957.png)

![Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B8083978.png)

![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B8083987.png)

![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(triphenylmethyl)amino)propanoate](/img/structure/B8083993.png)

![(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B8084021.png)